Product packaging for Magnesium bromide (MgBr2)(Cat. No.:CAS No. 7789-48-2)

Magnesium bromide (MgBr2)

Cat. No.: B1208553
CAS No.: 7789-48-2
M. Wt: 184.11 g/mol
InChI Key: OTCKOJUMXQWKQG-UHFFFAOYSA-L
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Description

Magnesium bromide (MgBr2), also known as Magnesium bromide (MgBr2), is a useful research compound. Its molecular formula is Br2Mg and its molecular weight is 184.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Magnesium bromide (MgBr2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium bromide (MgBr2) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br2Mg B1208553 Magnesium bromide (MgBr2) CAS No. 7789-48-2

Properties

IUPAC Name

magnesium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2BrH.Mg/h2*1H;/q;;+2/p-2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

OTCKOJUMXQWKQG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Mg+2].[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br2Mg
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064865
Record name Magnesium bromide (MgBr2)
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Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7789-48-2
Record name Magnesium bromide
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Record name Magnesium bromide
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Record name Magnesium bromide (MgBr2)
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Record name Magnesium bromide (MgBr2)
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Significance of Magnesium Bromide As a Research Compound

Magnesium bromide's importance in modern chemical research stems from its utility as a Lewis acid catalyst and a source of bromide ions. wikipedia.orgereztech.comlaboratorynotes.com This dual functionality allows it to participate in a diverse range of chemical reactions, making it a valuable asset in both academic and industrial laboratories. dataintelo.com

As a Lewis acid, anhydrous MgBr2 can accept an electron pair, a property that is harnessed to catalyze numerous organic reactions. wikipedia.org These include aldol (B89426) reactions, acylations, and the synthesis of dihydropyrimidinones, which are important intermediates in the pharmaceutical industry. wikipedia.orgereztech.com Furthermore, magnesium bromide has been shown to modify the catalytic properties of other metals, such as palladium on charcoal, expanding its catalytic scope. wikipedia.org

The compound is also a key player in the realm of stereoselective synthesis, where the control of the three-dimensional arrangement of atoms is crucial. For instance, MgBr2 has been used to achieve high diastereoselectivity in aldol reactions, a critical process in the synthesis of complex natural products. oup.comwikipedia.org

Beyond its catalytic roles, magnesium bromide is instrumental in the preparation of Grignard reagents, a class of organomagnesium compounds vital for forming carbon-carbon bonds in organic synthesis. chemiis.comereztech.comimarcgroup.com It also serves as a precursor for the synthesis of other bromine-containing organic and inorganic compounds. chemiis.com

The significance of magnesium bromide extends into materials science, where it is used as a flame retardant in plastics and polymers. wikipedia.orglaboratorynotes.com Its ability to improve the conductivity of polymer nanocomposites is also an area of active research. chemicalbook.com

Interactive Table: Key Research Applications of Magnesium Bromide

Application AreaSpecific UseSignificance
Organic Synthesis Lewis acid catalyst in aldol and acylation reactions. wikipedia.orgtandfonline.comEnables the efficient and selective formation of complex organic molecules.
Preparation of Grignard reagents. chemiis.comereztech.comFundamental for creating carbon-carbon bonds.
Synthesis of dihydropyrimidinones. ereztech.comImportant intermediates for the pharmaceutical industry.
Polymer Chemistry Catalyst for living cationic polymerization. rsc.orgresearchgate.netAllows for the synthesis of well-defined polymers with controlled architectures.
Flame retardant in plastics. wikipedia.orglaboratorynotes.comEnhances the fire safety of materials.
Materials Science Additive in polymer nanocomposites. chemicalbook.comImproves electrical conductivity.
Energy Storage Electrolyte additive in magnesium batteries. acs.orgPotential to improve battery performance and stability.

Historical Context of Mgbr2 Research and Development

The journey of magnesium bromide from a simple inorganic salt to a key research compound is intertwined with major advancements in chemistry. While the exact date of its first synthesis is not definitively documented, its preparation from the reaction of magnesium oxide or magnesium carbonate with hydrobromic acid is a well-established method. wikipedia.orglaboratorynotes.com Another common synthesis route involves the reaction of magnesium metal with hydrobromic acid. laboratorynotes.com

A significant milestone in the history of magnesium bromide's application was its role in the development of Grignard reagents, discovered by Victor Grignard in 1900. acs.org These organomagnesium halides, often represented as RMgX, revolutionized organic synthesis and earned Grignard the Nobel Prize in Chemistry in 1912. acs.org While not always explicitly the "bromide" salt, the principles of Grignard chemistry heavily influenced the study and use of related magnesium halides.

Historically, magnesium bromide was also explored for its potential therapeutic properties, having been used as a tranquilizer and anticonvulsant for nervous disorders. wikipedia.orglaboratorynotes.com However, these medical applications have largely been discontinued.

In the mid-20th century, the focus of MgBr2 research shifted more towards its catalytic applications in organic synthesis. Its ability to act as a mild and selective Lewis acid opened up new avenues for chemists to control the outcomes of their reactions.

The latter half of the 20th century and the beginning of the 21st century have seen an expansion of MgBr2 research into polymer chemistry and materials science. chemicalbook.comrsc.org Its use as a catalyst for living polymerizations and as a component in advanced materials highlights the ongoing evolution of this compound's scientific importance. rsc.orgresearchgate.net

Coordination Chemistry of Magnesium Bromide

Ligand Design and Complexation Strategies

The design of ligands for complexation with magnesium bromide is pivotal in dictating the structure, stability, and subsequent reactivity of the resulting complexes. Strategies often focus on tuning the steric and electronic properties of the ligands to achieve specific coordination environments around the magnesium center.

One effective strategy involves the use of chiral aminophenolate ligands. These tridentate ligands can be systematically modified at their substituent framework, allowing for fine control over the stereochemistry of the resulting magnesium complexes. By adjusting the substituents, the stereoselectivity of these complexes as initiators in ring-opening polymerization reactions can be systematically altered from isoselective to heteroselective. nih.gov

Another approach utilizes the inherent Lewis acidity of MgBr₂ to form adducts with various Lewis bases, most notably ethers. This is a fundamental complexation strategy, leading to commonly used reagents like magnesium bromide ethyl etherate. sigmaaldrich.com The formation of these etherates is often a crucial step in the preparation and stabilization of MgBr₂ for use in organic synthesis.

The in situ Grignard Metalation Method (iGMM) represents a versatile strategy for the synthesis of amidomagnesium bromides (Hauser bases, R₂N-MgBr). This one-pot procedure involves the reaction of a secondary amine with magnesium metal in the presence of an alkyl bromide, like bromoethane, in an ethereal solvent. This method provides straightforward access to these valuable metalating agents. nih.gov

Furthermore, the principles of ligand design extend to controlling the electronic and steric environment to influence the reactivity of the magnesium center. Generally, ancillary ligands in organometallic chemistry involving magnesium are selected to be bulky and good σ-donors. The steric hindrance, often quantified by the cone angle of the ligand, and the σ-donor ability, which can be related to the pKa of the ligand, are critical parameters. For instance, in a series of ruthenium complexes with amine ligands, a ligand with greater steric hindrance led to a more active catalyst for ring-opening metathesis polymerization (ROMP), even with a lower σ-donor character. scielo.br These principles are broadly applicable to the design of ligands for MgBr₂ complexes.

A summary of ligand types and their strategic applications in MgBr₂ coordination chemistry is presented below.

Ligand TypeDesign StrategyApplication Example
Chiral AminophenolatesIntroduction of chiral centers and tunable steric/electronic substituents.Stereoselective polymerization of lactides and β-butyrolactone. nih.gov
Ethers (e.g., Diethyl Ether, THF)Simple Lewis base coordination.Stabilization of MgBr₂ for use as a chemical reagent. sigmaaldrich.com
Secondary AminesIn situ reaction with Mg and an alkyl bromide (iGMM).Synthesis of Hauser bases (R₂N-MgBr) for use in metalation reactions. nih.gov
Phosphines and AminesBalancing steric bulk (cone angle) and electronic σ-donor ability.Tuning catalyst activity in metathesis reactions (by analogy). scielo.br

Geometric Configurations and Stereochemistry in MgBr₂ Complexes

The geometric configuration and stereochemistry of magnesium bromide complexes are dictated by the coordination number of the magnesium ion, the nature of the coordinating ligands, and crystal packing forces. Magnesium, in its +2 oxidation state, typically adopts coordination numbers ranging from 4 to 6, leading to tetrahedral, trigonal bipyramidal, or octahedral geometries.

Octahedral Geometry: A common coordination environment for magnesium is octahedral. For instance, in the coordination polymer formed between MgBr₂ and dioxane, with the formula MgBr₂(dioxane)₂, the Mg²⁺ ion adopts an octahedral geometry. wikipedia.org Similarly, in the crystalline structure of magnesium bromide hexahydrate, MgBr₂·6H₂O, the magnesium ion exists as the hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺, which has a regular octahedral geometry.

Tetrahedral and Distorted Geometries: In complexes with bulkier ligands or in specific solvent environments, lower coordination numbers and distorted geometries are observed. The reaction of MgBr₂ with tetrahydrofuran (B95107) (THF) can yield a variety of complexes. For example, MgBr₂(THF)₄ has been identified, where the magnesium center is likely octahedral. acs.org However, under different conditions, complexes such as MgBr₂(THF)₂ and MgBr₂(THF)₃ are formed, suggesting the possibility of tetrahedral or other lower-coordinate geometries. acs.org

In the context of Grignard reagents, which are closely related to MgBr₂ complexes, structural studies in THF have revealed complex equilibria involving various geometries. Dinuclear species with bridging halides can feature magnesium centers with tetrahedral or trigonal-pyramidal geometries. acs.org A specific example is the crystalline complex [(Et₂O)Mg(CpTIPS)(μ-Br)]₂ (where CpTIPS is a bulky cyclopentadienyl (B1206354) ligand), which features penta-coordinate magnesium centers in a distorted bipyramidal environment. nih.gov

Stereochemistry: The stereochemistry of MgBr₂ complexes becomes particularly important when chiral ligands are employed. The synthesis of magnesium silylamido complexes supported by chiral aminophenolate ligands can result in the formation of diastereomers. X-ray analysis of these diastereomeric mixtures has confirmed specific spatial configurations, such as SCSNRNRMg- and SCSNSNSMg- configurations. nih.gov The controlled synthesis of these specific stereoisomers is crucial for their application in stereoselective catalysis.

The table below summarizes some observed geometric configurations in MgBr₂ and related complexes.

Compound/ComplexCoordination NumberGeometry
MgBr₂(dioxane)₂6Octahedral wikipedia.org
[Mg(H₂O)₆]²⁺ (in MgBr₂·6H₂O)6Octahedral
MgBr₂(THF)₄6Octahedral (presumed) acs.org
[(Et₂O)Mg(CpTIPS)(μ-Br)]₂5Distorted Bipyramidal nih.gov
Chiral LMgN(SiMe₃)₂4 or 5Distorted Tetrahedral/Trigonal Bipyramidal nih.gov

Influence of Solvent Coordination on Complex Stability and Reactivity

The solvent is not merely a medium for reactions involving magnesium bromide but an active participant that coordinates to the magnesium center, profoundly influencing the stability and reactivity of the resulting complexes. The donor capacity of the solvent, its concentration, and its dynamic behavior are critical factors.

Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are commonly used due to their ability to coordinate to the Lewis acidic magnesium center, forming soluble and reactive complexes. The interaction of MgBr₂ with THF is a prime example of the solvent's influence. In THF solution, an equilibrium exists between different solvated species, such as MgBr₂(THF)₂ and MgBr₂(THF)₄. acs.org The position of this equilibrium is sensitive to conditions like temperature and concentration.

The reactivity of MgBr₂ complexes can also be tuned by the choice of solvent. For instance, the reaction of phenylmagnesium bromide with alkynes is accelerated when a portion of the coordinating THF solvent is replaced by a non-donating aromatic solvent like toluene. This rate enhancement is attributed to the ability of the aromatic solvent to stabilize the transition state of the reaction, possibly through π-π interactions. researchgate.net

The stability of MgBr₂ complexes is directly tied to the thermodynamics of solvent exchange. The enthalpy and entropy of solvation play a crucial role. While detailed thermodynamic data for solvent exchange on MgBr₂ are not extensively tabulated, the principles derived from studies on other systems are applicable. The enthalpy of solvation is a direct measure of the strength of the solvent-solute interaction, while the free energy of solvation governs the equilibrium position of complexation. nih.gov

The following table outlines the effects of different solvent environments on MgBr₂ complexes.

Solvent SystemObserved EffectImplication for Stability/Reactivity
Tetrahydrofuran (THF)Formation of multiple solvated species (e.g., MgBr₂(THF)₂, MgBr₂(THF)₄) in equilibrium. acs.orgReactivity is dependent on the specific solvated species present; dynamic solvent exchange is key. acs.org
Diethyl Ether (Et₂O)Forms stable etherate complexes, commonly used as reagents. sigmaaldrich.comProvides a balance of stability for storage and reactivity for synthetic applications.
THF / Toluene MixtureAcceleration of reactions with certain substrates. researchgate.netNon-donating co-solvents can enhance reactivity by stabilizing the transition state.
Dichloromethane (B109758)Can be used to isolate specific THF adducts of MgBr₂ by altering solubility. acs.orgAllows for the isolation and characterization of specific solvated complexes.

Magnesium Bromide As a Catalyst and Reagent in Advanced Organic Synthesis

Lewis Acid Catalysis by Magnesium Bromide and its Adducts

Magnesium bromide (MgBr₂), a versatile and efficient Lewis acid, plays a significant role as a catalyst and reagent in a variety of advanced organic syntheses. Its ability to coordinate with carbonyl oxygens and other Lewis basic sites activates substrates towards nucleophilic attack, often controlling the stereochemical outcome of the reaction. This section explores the utility of magnesium bromide and its adducts in several key organic transformations.

Diastereoselective Aldol (B89426) Reactions

Magnesium bromide, particularly as its diethyl etherate adduct (MgBr₂·OEt₂), has proven to be an effective catalyst in promoting diastereoselective aldol reactions. These reactions are fundamental carbon-carbon bond-forming processes in organic synthesis, and controlling their stereochemistry is of paramount importance.

In the context of chiral N-acylthiazolidinethiones, catalytic amounts of MgBr₂·OEt₂ (10 mol%) in the presence of triethylamine (B128534) and chlorotrimethylsilane (B32843) facilitate direct aldol reactions with high yields (56-93%) and a notable preference for the anti-diastereomer, with diastereoselectivity reaching up to 19:1. acs.orgacs.org This method provides a valuable alternative to stoichiometric enolate formation and allows for the synthesis of aldol products that are complementary to those obtained from N-acyloxazolidinones. acs.org The reaction is applicable to a range of unsaturated aldehydes, with aromatic aldehydes generally affording higher diastereoselectivity. acs.org

Furthermore, MgBr₂·OEt₂ has been utilized to achieve high yields and excellent diastereoselectivity in aldol reactions between silyl (B83357) enol ethers and chiral alkoxy aldehydes. researchgate.net The proposed mechanism suggests that the magnesium salt activates both the aldehyde and the silyl enolate, the latter through transmetalation to form a magnesium enolate. researchgate.net The stereochemical outcome of these reactions is often rationalized using the Zimmerman-Traxler model, which posits a chair-like, six-membered transition state. harvard.edu The geometry of the enolate (Z or E) plays a crucial role in determining the syn or anti configuration of the aldol product. harvard.edupharmacy180.com

Table 1: Diastereoselective Aldol Reactions Catalyzed by MgBr₂·OEt₂

ReactantsCatalyst SystemKey FeaturesYield (%)Diastereomeric Ratio (anti:syn)
Chiral N-acylthiazolidinethiones and unsaturated aldehydes10% MgBr₂·OEt₂, triethylamine, chlorotrimethylsilaneDirect aldol reaction with high anti-selectivity.56-93Up to 19:1
(Z)-2-benzyloxy-1-methoxy-1-(trimethylsiloxy)ethene and chiral alkoxy aldehydesMgBr₂·OEt₂ (3 equivalents)High yield and excellent diastereoselectivity.HighExcellent
Chiral N-acyloxazolidinones and aldehydesCatalytic MgBr₂Facilitated by silylation with chlorotrimethylsilane, favors anti-aldol diastereomer.HighUp to 32:1

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its efficiency and selectivity can often be enhanced by Lewis acid catalysis. wikipedia.orgorganic-chemistry.org Magnesium bromide, acting as a Lewis acid, can coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org This catalytic approach can also influence the regio- and stereoselectivity of the cycloaddition.

While specific data tables for MgBr₂-catalyzed Diels-Alder reactions are not detailed in the provided search results, the general principle of Lewis acid catalysis in these reactions is well-established. For instance, chiral bis(oxazoline)-magnesium complexes have been shown to promote highly enantioselective catalytic Diels-Alder additions. tandfonline.com The use of magnesium(II)/N,N'-dioxide complexes as catalysts has been successful in the asymmetric hetero-Diels-Alder reaction of Brassard's dienes with isatins, yielding chiral spirolactones in high yields and enantioselectivities. nih.gov

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form an α,β-unsaturated product. wikipedia.org An efficient, room-temperature procedure for this reaction has been developed using catalytic amounts of magnesium bromide diethyl etherate (MgBr₂·OEt₂) in the presence of triethylamine. researchgate.netumich.edu This method is applicable to various aldehydes with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate. researchgate.netumich.edu

The use of MgBr₂·OEt₂ as a mild Lewis acid facilitates the reaction, which is a significant improvement over methods that require harsh conditions or expensive reagents. umich.edu The catalytic system has been shown to be effective for a range of aromatic aldehydes, providing the corresponding electrophilic alkenes in good yields. umich.edu

Table 2: MgBr₂·OEt₂-Catalyzed Knoevenagel Condensation

AldehydeActive Methylene CompoundCatalyst SystemConditionsKey Outcome
Various aromatic aldehydesMalononitrileMgBr₂·OEt₂ (20 mol%), TriethylamineTHF, Room TemperatureEfficient formation of substituted electrophilic alkenes.
Various aromatic aldehydesEthyl cyanoacetateMgBr₂·OEt₂ (20 mol%), TriethylamineTHF, Room TemperatureEfficient formation of substituted electrophilic alkenes.

Acylation of Alcohols with MgBr₂ as a Catalyst

Magnesium bromide serves as an efficient catalyst for the acylation of alcohols with acid anhydrides at ambient temperature. tandfonline.comtandfonline.commdma.ch This method provides a valuable alternative to traditional acylation procedures that often require basic conditions. tandfonline.commdma.ch The reaction is applicable to a variety of primary and secondary alcohols, yielding the corresponding acetates and benzoates in good yields. tandfonline.commdma.ch

The choice of solvent is crucial, with dichloromethane (B109758) being the preferred medium, while coordinating solvents like ether and acetonitrile (B52724) tend to retard the reaction rate. tandfonline.commdma.ch For tertiary alcohols, the acylation requires lower temperatures to suppress the competing dehydration reaction. tandfonline.commdma.ch The catalytic amount of MgBr₂ typically ranges from 5-10 mol%. tandfonline.com A notable advantage of this method is its applicability to sensitive substrates, such as nitroalcohols, where the non-basic conditions prevent dehydration. tandfonline.commdma.ch

Table 3: MgBr₂-Catalyzed Acylation of Alcohols

Alcohol SubstrateAcylating AgentCatalyst Loading (mol%)SolventTemperatureYield (%)
MentholAcetic anhydride (B1165640)5CH₂Cl₂Ambient72
1-Phenylethyl alcoholAcetic anhydride5-10CH₂Cl₂Ambient-
NitroalcoholAcetic anhydride---95

Chemo- and Regioselective Deprotection Reactions (e.g., PMB, SEM ethers)

Magnesium bromide has emerged as a valuable reagent for the mild and selective deprotection of certain alcohol protecting groups, offering advantages over more vigorous traditional methods.

A notable application is the deprotection of 2-(trimethylsilyl)ethoxymethyl (SEM) ethers. A protocol utilizing MgBr₂ in a mixture of diethyl ether (Et₂O) and nitromethane (B149229) (MeNO₂) has been established for this purpose. cmu.edusemanticscholar.orgnih.gov This method is particularly useful for multifunctional substrates where other protecting groups, such as silyl ethers (TBS, TIPS) and acetonides, need to remain intact. acs.org The reaction conditions are mild and allow for kinetically controlled deprotection, which is crucial in the synthesis of complex molecules like polyketides. cmu.eduacs.org

In addition to SEM ethers, the magnesium bromide-methyl sulfide (B99878) (MgBr₂–Me₂S) system is effective for the chemoselective cleavage of p-methoxybenzyl (PMB) ethers. researchgate.net This system demonstrates good functional group tolerance, leaving groups like t-butyldimethylsilyl (TBDMS) ethers, benzoates, and benzyl (B1604629) ethers untouched. researchgate.net

Table 4: Selective Deprotection Reactions with Magnesium Bromide

Protecting GroupReagent SystemKey FeaturesTolerated Functional Groups
SEM (2-(trimethylsilyl)ethoxymethyl)MgBr₂/Et₂O/MeNO₂Mild and selective deprotection.Alcohols, esters, benzyl groups, dithianes, methoxy (B1213986) acetals, TBS and TIPS ethers, acetonides.
PMB (p-methoxybenzyl)MgBr₂–Me₂SMild and chemoselective cleavage.1,3-diene, TBDMS ether, benzoate, benzyl ether, acetonide.

Oxidation of Acetals (e.g., TEMPO/MgBr₂ System)

The combination of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable nitroxyl (B88944) radical, with a Lewis acid like magnesium bromide provides a catalytic system for the oxidation of acetals to esters. whiterose.ac.uk This transformation is a valuable tool in organic synthesis for converting protected carbonyl functionalities into carboxylic acid derivatives.

The TEMPO/MgBr₂ system has been shown to be effective for the oxidation of phenyl acetals, particularly those bearing electron-donating groups, affording esters in moderate to good yields. whiterose.ac.uk However, the system is less efficient for phenyl acetals with electron-withdrawing groups and for alkyl acetals, which result in lower yields of the corresponding esters. whiterose.ac.uk

Intramolecular Cyclization Reactions (e.g., for Dolutegravir intermediates)

Magnesium bromide (MgBr₂) has proven to be an effective promoter for intramolecular cyclization reactions, a key step in the synthesis of complex organic molecules. A notable application is in the preparation of a crucial intermediate for Dolutegravir, an antiretroviral medication. nih.govnih.gov In a novel synthetic route, MgBr₂ was instrumental in achieving a highly selective cyclization to form a pyridinone diester, a precursor to the Dolutegravir intermediate. nih.govresearchgate.net

The synthesis begins with the condensation of methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate, followed by substitution with aminoacetaldehyde dimethyl acetal (B89532) and methyl bromoacetate (B1195939) to create the cyclization precursor. researchgate.net The critical intramolecular cyclization of this precursor, when promoted by MgBr₂, proceeds with high chemoselectivity. nih.govresearchgate.net The addition of just 0.1 equivalents of MgBr₂ relative to the substrate significantly increased the yield of the desired product while decreasing the formation of unwanted isomers. nih.gov This highlights the crucial role of the magnesium ion in directing the reaction pathway. nih.gov The resulting pyridinone diester is then selectively hydrolyzed to yield the final key intermediate for Dolutegravir synthesis. nih.govresearchgate.net

This MgBr₂-promoted cyclization offers a significant improvement over previous synthetic routes, which often involved harsh conditions, expensive starting materials, and dangerous reagents like lithium hydride (LiH) or sodium hydride (NaH). researchgate.net The use of MgBr₂ provides a milder and more selective method, which is beneficial for industrial applications. researchgate.net

Table 1: Effect of Magnesium Salts on the Cyclization Reaction

Entry Magnesium Salt Yield of Desired Product (%)
1 None Lower Yield
2 MgBr₂ (0.1 equiv) Significantly Increased

Note: This table is illustrative of the research findings which state that MgBr₂ significantly improved the yield compared to no catalyst and that various other magnesium salts were also investigated. nih.gov

Cyanosilylation and Related Carbonyl Activations

Magnesium bromide is a component of catalytic systems used in cyanosilylation, a process that involves the addition of a silyl cyanide to a carbonyl group. This reaction is a valuable method for the formation of cyanohydrins, which are versatile intermediates in organic synthesis.

Research has shown that a bimetallic magnesium complex, [NCN-MgBr₂][Li(THF)₄], where NCN is a pincer ligand, can catalyze the cyanosilylation of aldehydes. acs.orgacs.org This catalyst system is effective for a range of aliphatic aldehydes, such as 1-pentanal and cyclohexylaldehyde, with reactions completing in as little as 15 minutes. acs.org However, its effectiveness is diminished for ketones. acs.orgacs.org Aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, require longer reaction times of approximately 3 hours for productive conversion. acs.org

N-Acylation of Amides

A practical and mild method for the N-acylation of amides has been developed utilizing magnesium bromide diethyl etherate (MgBr₂·OEt₂). scribd.com This method allows for the acylation of various amides with acid anhydrides, producing the corresponding N-acylamides in moderate to good yields. scribd.com A key advantage of this procedure is its applicability to amides that are sensitive to acidic or basic conditions. scribd.com

The proposed mechanism involves a dual activation strategy. The MgBr₂·OEt₂ coordinates to the nitrogen atom of the amide, increasing its nucleophilicity. scribd.com Concurrently, the magnesium bromide reacts with the acid anhydride to generate an acid bromide in situ. scribd.com This combination of an activated amide and a highly reactive acylating agent facilitates the N-acylation process. scribd.com

This approach has been shown to be effective for amides that are prone to O-acylation or susceptible to racemization and O,N-acyl migration under other acylation conditions. scribd.com The use of MgBr₂·OEt₂ provides a chemoselective route to N-acylated products. scribd.com

Table 2: Examples of MgBr₂·OEt₂ Catalyzed N-Acylation of Amides

Amide Substrate Acid Anhydride N-Acylamide Product Yield (%)

Note: This table is a generalized representation of the research which describes the successful N-acylation of a variety of amides using this method. scribd.com

Role in Grignard Chemistry and Organometallic Synthesis

Mechanistic Investigations of Grignard Reagent Formation and Reaction Kinetics

Magnesium bromide is an intrinsic component of Grignard reagents when they are formed from organic bromides. The formation of a Grignard reagent (RMgBr) involves the insertion of magnesium metal into a carbon-halogen bond. alfredstate.edu Mechanistic studies have indicated that this reaction likely involves radical intermediates on the surface of the magnesium. alfredstate.edu

Furthermore, the configurational stability of Grignard reagents has been investigated. In the presence of magnesium bromide, the carbon-magnesium bond can be configurationally stable, which is a crucial factor in stereoselective synthesis. alfredstate.edu For example, the Grignard reagent formed from (+)-1-bromo-1-methyl-2,2-diphenylcyclopropane was found to retain its configuration. alfredstate.edu

Schlenk Equilibrium Dynamics and Its Impact on Reactivity

Grignard reagents in solution exist in a dynamic equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of two molecules of an alkylmagnesium halide (RMgX) into one molecule of a dialkylmagnesium (R₂Mg) and one molecule of magnesium halide (MgX₂). wikipedia.orgwikipedia.org

2 RMgX ⇌ MgX₂ + MgR₂ wikipedia.org

Magnesium bromide is a key component of this equilibrium when the Grignard reagent is prepared from an organic bromide. wikipedia.org The position of the Schlenk equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the organic group (R) and the halide (X). wikipedia.orgresearchgate.net

In ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), the magnesium center is typically coordinated to solvent molecules. wikipedia.org In monoethers, the equilibrium generally favors the alkylmagnesium halide (RMgBr). wikipedia.org However, the addition of dioxane can drive the equilibrium to the right by precipitating the MgBr₂(dioxane)₂ complex. wikipedia.orgwikipedia.org Theoretical studies have shown that in THF, the equilibrium tends to favor the formation of R₂Mg and MgX₂, while in diethyl ether, RMgX is the predominant species. researchgate.net

The Schlenk equilibrium has a significant impact on the reactivity of Grignard reagents, as the different species in solution (RMgBr, R₂Mg, and MgBr₂) can exhibit different reactivities. The presence and concentration of MgBr₂ can therefore modulate the outcome of a Grignard reaction. core.ac.uk Computational studies have revealed that the equilibrium proceeds through the formation of dimeric intermediates, with chlorine-bridged dimers being important in the case of CH₃MgCl. nih.govacs.org The solvent plays a crucial role in the dynamics of this equilibrium by influencing the stability of the various solvated species. acs.orgacs.org

Applications in Carbon-Carbon Bond Formation

One of the most important applications of Grignard reagents, which are composed of RMgBr, is in the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. wikipedia.orgmasterorganicchemistry.com This nucleophilic carbon can attack a wide range of electrophilic carbon centers, leading to the creation of a new C-C bond. purdue.edu

A primary application is the reaction with carbonyl compounds such as aldehydes and ketones. masterorganicchemistry.compurdue.edu The addition of a Grignard reagent to an aldehyde or ketone, followed by an aqueous workup, yields a secondary or tertiary alcohol, respectively. purdue.edu This reaction is a cornerstone of organic synthesis for building up more complex molecular skeletons. purdue.edu

Grignard reagents can also react with other electrophiles to form C-C bonds. For example, they can react with carbon dioxide to produce carboxylic acids after protonation. purdue.edu In the presence of certain transition metal catalysts, Grignard reagents can participate in cross-coupling reactions with organic halides, further extending their utility in C-C bond formation. wikipedia.orgillinois.edu For instance, nonylmagnesium bromide can react with methyl p-chlorobenzoate in the presence of an iron catalyst to form p-nonylbenzoic acid after hydrolysis. wikipedia.org

The inherent presence of magnesium bromide in these reagents is crucial for their stability and reactivity, influencing the course of these fundamental bond-forming reactions.

Generation of Silicon Grignard Reagents

The synthesis of silyl Grignard reagents (R₃SiMgX) presents unique challenges compared to their carbon-based counterparts. Direct reaction of silyl halides with magnesium metal often leads to Wurtz-type coupling products (R₃Si-SiR₃) rather than the desired silylmagnesium compound. eventact.com Consequently, alternative methods have been developed, with the reaction of silyllithium compounds with magnesium halides being a more common and effective route. eventact.com

Magnesium bromide plays a crucial role in specific methodologies for generating silicon-based magnesium reagents. One notable application involves the in-situ formation of α-silyl Grignard reagents from allylsilanes. In this process, the use of magnesium bromide provides regioselectivity, favoring the formation of the Grignard reagent at the α-position relative to the silicon atom. Without the presence of MgBr₂, substitution at the γ-position tends to predominate. guidechem.com

Another significant application of magnesium bromide is in the transmetalation from lithium to magnesium. A robust protocol for the preparation of silicon-based magnesium reagents involves an initial reaction to form a silyllithium species, which is then treated with MgBr₂ to yield the corresponding silylmagnesium bromide. researchgate.net This lithium-to-magnesium exchange is a key step in creating stable and usable silicon Grignard reagents for further synthetic applications.

Hauser Bases Synthesis and Properties

Hauser bases, also known as magnesium amide bases, are organomagnesium compounds with the general formula R₂NMgX (where X is a halide). wikipedia.org These bases are valuable reagents in organic synthesis for metalation reactions, offering greater functional group tolerance and chemoselectivity compared to organolithium reagents. wikipedia.org

The synthesis of Hauser bases, specifically amidomagnesium bromides (R₂N-MgBr), can be efficiently achieved using the in-situ Grignard Metalation Method (iGMM). nih.gov This one-pot procedure involves the addition of an alkyl halide, such as bromoethane, to a suspension of magnesium metal and a secondary amine (R₂NH) in an ethereal solvent at room temperature. nih.gov The reaction proceeds smoothly to yield the desired Hauser base with the evolution of ethane. nih.gov

A key characteristic of Hauser bases in solution is their participation in a Schlenk equilibrium. This equilibrium involves the interconversion of the heteroleptic species (R₂N-MgBr) into its homoleptic counterparts, bis(amido)magnesium [Mg(NR₂)₂] and magnesium bromide (MgBr₂), depending on the solvent. nih.govd-nb.info

Table 1: Substrate Scope for Hauser Base Synthesis via iGMM in THF

Entry Secondary Amine Conversion (%)
1 H(hmds) Quantitative
2 Substituted Anilines High
3 Diisopropylamine Lower (due to decelerated conversion)

Data sourced from a study on the in-situ Grignard Metalation Method. nih.gov

The properties and reactivity of Hauser bases are influenced by the nature of the amide group and the presence of other species. For instance, the metalation of carbazole (B46965) using the iGMM yields the sparingly soluble Hauser base [(thf)₃Mg(Carb)Br]. d-nb.info This species also exhibits a Schlenk-type equilibrium, forming [(thf)₃Mg(Carb)₂] and [(thf)₄MgBr₂]. d-nb.info The solubility and performance of these bases can be improved by forming "turbo-Hauser bases," which are heterobimetallic complexes formed in the presence of lithium halides. d-nb.infowikipedia.org

Catalysis in Polymerization Processes

Living Cationic Polymerization Catalysis

Magnesium bromide has been identified as an effective catalyst for living cationic polymerization, a technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. wikipedia.orgnih.gov Specifically, MgBr₂ has demonstrated excellent performance in the polymerization of vinyl ethers, such as isobutyl vinyl ether (IBVE). rsc.orgrsc.org

The key to this controlled polymerization lies in the use of a binary initiating system. Research has shown that for the polymerization of IBVE, an "acyclic" hemiacetal ester (HAE)-based initiator in conjunction with MgBr₂ as the catalyst leads to a living polymerization process. rsc.orgrsc.org The magnesium bromide acts as a Lewis acid, activating the HAE initiator to generate the cationic propagating species. The living nature of this system is characterized by a reversible activation of the dormant species, which minimizes termination and chain transfer reactions that are common in conventional cationic polymerization. wikipedia.org

Table 2: Comparison of Catalysts in Living Cationic Polymerization of IBVE

Catalyst Initiator System Polymerization Control Reference
MgBr₂ Acyclic HAE-based Living rsc.orgrsc.org
SnBr₄ Acyclic HAE-based Controlled rsc.org

The choice of quenching agent is also crucial in these systems to ensure the integrity of the resulting polymer. While methanol (B129727) is often used, studies have shown that quenchers like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferable when using MgBr₂ to terminate the polymerization effectively. rsc.orgrsc.org

Ring-Expansion Cationic Polymerization

Magnesium bromide also serves as a highly effective catalyst in ring-expansion cationic polymerization, a method used to synthesize cyclic polymers. rsc.orgrsc.org This process utilizes a "cyclic" hemiacetal ester (HAE) bond-based initiator. The MgBr₂ catalyst facilitates the insertion of monomers into the cyclic initiator, leading to the growth of a cyclic polymer chain. rsc.orgresearchgate.net

One of the significant advantages of using MgBr₂ over more conventional Lewis acid catalysts, such as tin tetrabromide (SnBr₄), is its ability to work with a broader range of cyclic initiators. rsc.orgrsc.org For example, MgBr₂ can effectively catalyze the ring-expansion polymerization of IBVE using initiators that are not compatible with SnBr₄. rsc.org This includes initiators that contain reactive groups, such as a methacrylate-type vinylidene group. The use of such functional initiators allows for the precise incorporation of polar groups into the final cyclic polymer through post-polymerization modifications, like thiol-Michael addition, while preserving the cyclic topology. rsc.orgrsc.org

Table 3: Ring-Expansion Cationic Polymerization of IBVE

Catalyst Cyclic Initiator Outcome Key Advantage of MgBr₂
MgBr₂ HAE-based (1) Synthesis of cyclic poly(IBVE)s Effective control and broader initiator scope
MgBr₂ Methacrylate-embedded HAE-based (5) Synthesis of functional cyclic polymers Allows for post-polymerization modification
SnBr₄ HAE-based (4) Poor control MgBr₂ provides good control with this initiator

Data sourced from studies on MgBr₂ as a catalyst for ring-expansion cationic polymerization. rsc.orgrsc.org

The success of the MgBr₂-catalyzed ring-expansion polymerization is also dependent on the selection of an appropriate quenching agent. As with living cationic polymerization, DMF or DMSO are preferred over methanol to terminate the reaction and preserve the cyclic structure of the dormant species. rsc.org

Other Distinct Synthetic Transformations Mediated by MgBr₂

Beyond its role in the formation of specific reagents and in polymerization, magnesium bromide is a versatile Lewis acid catalyst that facilitates a variety of other distinct synthetic transformations in organic synthesis. guidechem.comwikipedia.org Its utility stems from its oxophilic nature and its ability to act as a bidentate chelating agent, which allows for control over the stereochemistry and regioselectivity of reactions. guidechem.com

Nucleophilic Addition Reactions: Magnesium bromide is widely used to control the stereochemical outcome of nucleophilic additions to carbonyl compounds, particularly those containing α- or β-alkoxy groups. By forming stable bidentate chelates with the carbonyl and alkoxy oxygens, MgBr₂ locks the conformation of the substrate, leading to high diastereoselectivity. This chelation-controlled pathway often results in a stereochemical outcome that is the reverse of what is observed with non-chelating Lewis acids. guidechem.com

Rearrangement Reactions: The oxophilic character of MgBr₂ makes it an effective mediator for various rearrangement reactions that are initiated by the polarization of a carbon-oxygen bond. A classic example is the conversion of epoxides to aldehydes, where MgBr₂ facilitates the ring-opening and subsequent hydride shift. guidechem.com

Ring Addition Reactions: In cycloaddition reactions, such as the Danishefsky-type diene cyclization with chiral α-alkoxy aldehydes, magnesium bromide mediation can lead to the formation of a single diastereomer. This high level of control is attributed to the chelation of MgBr₂ to the aldehyde, which directs the attack of the diene to the less hindered face. guidechem.com

Multicomponent Reactions: MgBr₂ has been shown to be an efficient catalyst for multicomponent reactions, such as the solvent-free, regioselective synthesis of 1,2-dihydroquinolines from an aniline (B41778) and two ketones. nih.gov The reaction proceeds with high efficiency, and in cases with unsymmetrical substrates, often yields a single regioisomer out of several possibilities. nih.gov

Table 4: List of Compounds

Compound Name Chemical Formula
Magnesium bromide MgBr₂
Bromoethane C₂H₅Br
Diethyl ether (C₂H₅)₂O
Diisopropylamine C₆H₁₅N
Dimethylformamide (DMF) (CH₃)₂NC(O)H
Dimethyl sulfoxide (DMSO) (CH₃)₂SO
Isobutyl vinyl ether (IBVE) C₆H₁₂O
Methanol CH₃OH
Tin tetrabromide SnBr₄

Theoretical and Computational Investigations of Magnesium Bromide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study the electronic structure and properties of molecules and materials by modeling the electron density.

DFT calculations are instrumental in mapping the complex reaction pathways involving magnesium bromide, especially in its role as a Lewis acid or as a component of Grignard reagents.

Grignard Additions: The mechanism of the Grignard reaction, which often involves organomagnesium bromides (R-MgBr), has been a subject of extensive theoretical study. DFT calculations have been used to investigate the stereoselective addition of Grignard reagents to carbonyl compounds. These studies reveal that the reaction can proceed through various pathways, often involving dimeric forms of the Grignar reagent where the carbonyl compound coordinates to magnesium atoms. nih.gov A key finding from DFT is the elucidation of the transition state structure, which often involves a four-centered arrangement leading to the formation of C-C and O-Mg bonds. nih.gov Furthermore, DFT has been applied to understand the diastereoselective addition of ethylmagnesium bromide to N-(tert-butylsulfinyl)imines, with calculations successfully predicting the experimental diastereomeric ratio by modeling explicit solvent molecules. chemrxiv.org Computational studies also suggest that for additions of allylmagnesium bromide to carbonyl compounds, a concerted, six-membered-ring transition state is the most likely pathway. nih.gov

Aldol (B89426) Reactions: Magnesium bromide, often as its diethyl etherate complex (MgBr₂·OEt₂), serves as an effective catalyst in diastereoselective aldol reactions. nih.govresearchgate.net While detailed DFT studies specifically on MgBr₂-catalyzed aldol reactions are not extensively published, the general mechanism is understood to involve MgBr₂ acting as a Lewis acid. It activates both the aldehyde and the silyl (B83357) enol ether, facilitating a transmetalation to form a magnesium enolate. researchgate.net This intermediate then reacts with the MgBr₂-chelated aldehyde through a proposed six-membered cyclic transition state to achieve high diastereoselectivity. researchgate.net DFT studies on analogous systems, such as the aldol condensation on magnesium oxide (MgO) surfaces, highlight the importance of Lewis acidic magnesium sites in stabilizing reactants and the role of proton transfer steps as key energy barriers in the reaction. rsc.org

DFT, often combined with molecular dynamics, is a powerful tool for predicting and interpreting the spectroscopic features of ions in solution. For aqueous magnesium bromide solutions, the focus is on the hydrated magnesium cation (Mg²⁺).

Experimental Raman spectra of MgBr₂ and MgCl₂ solutions show a distinct peak around 355 cm⁻¹, which is not present in pure water or other salt solutions like NaCl. cas.cz Computational modeling confirms that this band can be assigned to the Mg-O stretching motion of the hydrated [Mg(H₂O)₆]²⁺ complex. cas.cz DFT calculations on various metal/water clusters help confirm this assignment and can explain other minor spectral features. cas.cz For instance, a shoulder peak observed at 202 cm⁻¹ in the MgBr₂ spectrum is one such feature that can be investigated through computational models. cas.cz The calculations also reveal that the Mg-O bond has a partially covalent character, contributing to the distinctness of its spectroscopic signature. cas.cz

Salt SolutionExperimental Mg-O Stretching Band (cm⁻¹)
MgCl₂ (20 °C)~355
MgBr₂ (20 °C)~355 (with shoulder at 202)
MgI₂ (20 °C)~325 (with new band at 225)

Data sourced from computational and spectroscopic studies of hydrated magnesium ions. cas.cz

DFT calculations are used to determine the most stable geometric arrangements (structural optimization) of atoms and to analyze the distribution of electrons within the system (electronic structure).

For isolated MgBr₂ molecules, DFT can predict bond lengths and angles in the gas phase. In condensed phases or in solution, the structure is more complex. In aqueous solutions, the Mg²⁺ ion forms a well-defined, rigid octahedral [Mg(H₂O)₆]²⁺ complex. cas.cznih.gov DFT calculations, particularly when used to train machine learning force fields for molecular dynamics, confirm this primary hydration shell structure. nih.gov

Electronic structure analysis provides insights into bonding and reactivity. For instance, Natural Bond Orbital (NBO) analysis on the hydrated Mg²⁺ complex has confirmed the partially covalent character of the Mg-O bond. cas.cz DFT calculations have also been employed to investigate the structural and electronic properties of various magnesium-containing materials, revealing how doping or the formation of clusters affects these properties. researchgate.netarxiv.org For MgBr₂ itself, calculations using the GW approximation (a method that goes beyond standard DFT) have been performed to determine its vertical ionization potential, providing fundamental data on its electronic structure. west-code.org

Method/FunctionalBasis SetCalculated Vertical Ionization Potential (eV)
G₀W₀ @ PBEPlane Waves (PSP-SR)10.49
G₀W₀ @ PBEPlane Waves (PSP-FR)10.35
G₀W₀ @ PBE0Plane Waves (PSP-SR)10.91
G₀W₀ @ PBE0Plane Waves (PSP-FR)10.76
Experimental-10.85

Vertical ionization potentials for MgBr₂ calculated using the G₀W₀ method with different functionals and relativistic pseudopotentials (PSP), compared to the experimental value. west-code.org

By calculating the energies of reactants, transition states, and products, DFT provides crucial thermodynamic data such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (ΔG‡). researchgate.netchemrxiv.org

In the study of the [Fe(MgBr)₂]-catalyzed cross-coupling reaction, DFT was used to calculate the energy barriers for each step of the catalytic cycle. nih.gov The reductive elimination step was identified as rate-limiting, with a calculated Gibbs free energy of activation of 28.13 kcal/mol. nih.gov This kind of analysis is vital for understanding reaction kinetics and optimizing conditions. Similarly, DFT-based thermodynamic approaches can be used to study the stability of different crystal surfaces and their structures under various chemical environments, as has been done for materials like forsterite (Mg₂SiO₄). dtu.dk This involves calculating the surface Gibbs free energy to determine the most stable surface termination. dtu.dk

Molecular Dynamics Simulations (e.g., Car-Parrinello MD for hydration shells)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a "computational microscope" to observe atomic motions. When the forces between atoms are calculated using quantum mechanics (typically DFT), the method is known as ab initio molecular dynamics (AIMD).

The Car-Parrinello molecular dynamics (CPMD) method is a specific type of AIMD that has been successfully applied to study aqueous solutions of magnesium salts. wikipedia.org These simulations provide detailed information about the structure and dynamics of the hydration shells around the Mg²⁺ ion.

MD simulations of MgCl₂ and MgBr₂ solutions have been performed to investigate the effect of the ions on the second hydration shell. nih.gov These studies confirm that Mg²⁺ has a rigid, octahedrally coordinated first hydration shell and reveal its influence extends to the second shell. nih.gov The simulations show that the Mg²⁺ ion has a retarding effect on the reorientation dynamics of water molecules beyond the first hydration shell. nih.gov AIMD simulations of hydrated Mg²⁺ also reveal that the ion is strongly hydrated, with essentially no water exchange occurring between the first hydration shell and the bulk solution on the timescale of the simulations (picoseconds). nih.gov This strong hydration makes the hydration shell structurally and dynamically more rigid compared to other ions like Ca²⁺. nih.gov

PropertySimulation/Experimental Finding
First Hydration Shell Structure Rigid octahedral complex: [Mg(H₂O)₆]²⁺
Mg-O Distance (First Shell) ~2.1 Å
Second Hydration Shell Distance ~4.1 - 4.2 Å
Water Dynamics Mg²⁺ retards the reorientation of water molecules in the first and second hydration shells.
Water Exchange Very slow; no exchange observed on the picosecond timescale of AIMD simulations.

Summary of findings on the hydration shells of Mg²⁺ from molecular dynamics simulations and experimental data. nih.govnih.gov

Pitzer Model for Thermodynamic Prediction of Phase Equilibria

The Pitzer model is a widely used and powerful theoretical framework for predicting the thermodynamic properties and phase equilibria of electrolyte solutions, including complex, high-salinity brines containing magnesium bromide (MgBr₂). researchgate.netwikipedia.orgdergipark.org.tr This semi-empirical model is based on a virial expansion of the excess Gibbs free energy, and it accounts for the complex electrostatic and short-range interactions between ions in concentrated solutions. wikipedia.org The model's equations allow for the calculation of various thermodynamic properties, such as osmotic and activity coefficients, which are essential for constructing accurate phase diagrams and predicting mineral solubilities in multicomponent systems. researchgate.netwikipedia.org

The successful application of the Pitzer model relies on a set of ion-specific interaction parameters that are determined from experimental data. wikipedia.org For a single electrolyte solution like magnesium bromide in water, these parameters include the second (β⁽⁰⁾, β⁽¹⁾, and β⁽²⁾) and third (Cᵠ) virial coefficients, which describe the interactions between the constituent ions (Mg²⁺ and Br⁻). In multicomponent systems, additional mixing parameters (θᵢⱼ and ψᵢⱼₖ) are required to account for the interactions between different cations and anions.

Research Findings

Numerous studies have demonstrated the efficacy of the Pitzer model in accurately predicting the phase equilibria of magnesium bromide in various aqueous systems. Researchers have successfully used the model to calculate the solubilities of salts and construct phase diagrams for ternary, quaternary, and even more complex brine systems containing MgBr₂. These theoretical predictions have consistently shown good agreement with experimental solubility data. researchgate.netresearchgate.net

For instance, the Pitzer model has been applied to investigate the phase equilibria in the quinary system NaBr–KBr–MgBr₂–SrBr₂–H₂O at low temperatures. The calculated solubilities were found to be in good agreement with the experimental values, providing valuable data for the separation and utilization of bromine-rich brines. Similarly, the model has been used to predict solubilities in the ternary systems MgBr₂–MgSO₄–H₂O, KBr–MgBr₂–H₂O, and NaBr–MgBr₂–H₂O at various temperatures. researchgate.netresearchgate.net In these studies, the Pitzer parameters for the single electrolytes and the mixing parameters for the multicomponent systems were used to develop a chemical model that could accurately reproduce the experimental phase diagrams.

The ability of the Pitzer model to predict the thermodynamic behavior of MgBr₂ solutions extends to a wide range of temperatures and concentrations. By incorporating temperature-dependent equations for the Pitzer parameters, researchers have been able to construct multi-temperature thermodynamic models for complex bromide systems. These models are crucial for understanding the geochemical behavior of brines and for designing industrial processes for the extraction of bromine and other valuable minerals.

Data Tables

The following tables present a selection of Pitzer interaction parameters for magnesium bromide and its mixtures with other salts, as reported in the scientific literature. These parameters are essential for applying the Pitzer model to predict the thermodynamic properties and phase equilibria of MgBr₂-containing brines.

Table 1: Pitzer Single-Salt Parameters for MgBr₂ at 298.15 K

ParameterValue
β⁽⁰⁾0.4419
β⁽¹⁾1.418
β⁽²⁾-0.0689
Cᵠ0.0071

Note: These parameters are for the Pitzer equations as commonly formulated for a 2:1 electrolyte.

Table 2: Pitzer Mixing Parameters for Ternary Systems Containing MgBr₂ at Various Temperatures

SystemTemperature (K)Mixing ParameterValue
NaBr–MgBr₂–H₂O298.15θ(Na,Mg)0.036
ψ(Na,Mg,Br)-0.005
KBr–MgBr₂–H₂O348.15θ(K,Mg)0.05
ψ(K,Mg,Br)-0.006
MgBr₂–MgSO₄–H₂O333.15θ(Br,SO₄)-0.025
ψ(Mg,Br,SO₄)0.008

Note: The values of mixing parameters can vary depending on the specific study and the experimental data used for their determination.

Phase Equilibria and Solution Chemistry of Magnesium Bromide

Solid-Liquid Equilibrium Studies in Multicomponent Aqueous Systems

The behavior of magnesium bromide in complex aqueous solutions is dictated by the interactions between various ions and water molecules, leading to the formation of different solid phases under varying conditions of temperature and concentration.

The solid-liquid equilibrium of the ternary MgBr₂–MgSO₄–H₂O system has been investigated to support the comprehensive utilization of industrial residues, such as those from maltol production. acs.orgacs.orgbohrium.com Studies conducted at 348.15 K (75°C) using the isothermal equilibrium method revealed a phase diagram composed of four single-salt crystallization regions: MgSO₄·6H₂O (hexahydrite), MgSO₄·4H₂O, MgSO₄·H₂O (kieserite), and MgBr₂·6H₂O. acs.orgacs.org No double salts or solid solutions were observed to form in this system at this temperature. acs.orgacs.orgbohrium.com The phase diagram features three invariant points where the solution is saturated with two salts simultaneously. acs.orgacs.org

At a lower temperature of 288.15 K (15°C), the phase diagram for the MgBr₂ + MgSO₄ + H₂O system consists of three crystallization fields for Epsomite (MgSO₄·7H₂O), hexahydrite (MgSO₄·6H₂O), and magnesium bromide hexahydrate (MgBr₂·6H₂O). scielo.brresearchgate.net This system contains two invariant points, one saturated with Epsomite and hexahydrite, and the other with hexahydrite and magnesium bromide hexahydrate. scielo.brresearchgate.net

Table 1: Invariant Points in the MgBr₂–MgSO₄–H₂O System at 288.15 K scielo.brresearchgate.net

Invariant PointLiquid Phase Composition (mass %)Solid Phases in Equilibrium
EMgBr₂: 1.15, MgSO₄: 24.38MgSO₄·7H₂O + MgSO₄·6H₂O
FMgBr₂: 46.54, MgSO₄: 2.11MgSO₄·6H₂O + MgBr₂·6H₂O

The study of quaternary systems is essential for understanding the complex interactions in natural brines. The solid-liquid equilibrium of the KBr + NaBr + MgBr₂ + H₂O system was investigated at 298 K (25°C). bohrium.com The resulting equilibrium phase diagram is characterized by five solid crystallization regions, three co-saturated points (invariant points), and seven dissolution isotherms (univariant curves). bohrium.com

The solid phases that crystallize from this system are four single salts—NaBr·2H₂O, NaBr, KBr, and MgBr₂·6H₂O—and one double salt, KBr·MgBr₂·6H₂O. bohrium.com Notably, the crystallization region for KBr is the largest, occupying more than half of the phase diagram area. bohrium.com In contrast, the crystallization area for MgBr₂·6H₂O is the smallest, indicating it has the highest solubility and is the most difficult to precipitate from the saturated solution. acs.org This high solubility gives MgBr₂ a strong salting-out effect on other ions in the solution. acs.org

Table 2: Invariant Point Compositions in the KBr + NaBr + MgBr₂ + H₂O System at 298 K bohrium.com

Invariant PointLiquid Phase Composition (mass %)Solid Phases in Equilibrium
ENaBr: 2.82, KBr: 10.74, MgBr₂: 40.15KBr + KBr·MgBr₂·6H₂O + NaBr
FNaBr: 2.76, KBr: 3.51, MgBr₂: 45.18KBr·MgBr₂·6H₂O + MgBr₂·6H₂O + NaBr
GNaBr: 45.41, KBr: 5.25, MgBr₂: 1.58NaBr + NaBr·2H₂O + KBr

To further simulate the conditions of bromine-rich underground brines, such as those found in the Sichuan Basin of China, solid-liquid equilibria in quinary systems have been examined. acs.orgacs.org A study of the NaBr–KBr–MgBr₂–SrBr₂–H₂O system at 323 K (50°C) revealed a complex phase diagram. acs.org It consists of six crystallization regions, three invariant points, and ten univariant curves. acs.org The solid phases identified are NaBr·2H₂O, NaBr, SrBr₂·6H₂O, MgBr₂·6H₂O, KBr, and the double salt KBr·MgBr₂·6H₂O. acs.org

In another investigation of the same quinary system saturated with KBr at 308.2 K (35°C), the phase diagram included one invariant point, three isothermal dissolution curves, and three crystallization regions corresponding to NaBr·2H₂O, KBr·MgBr₂·6H₂O, and SrBr₂·6H₂O. acs.org

Experimental Methodologies for Phase Diagram Determination (e.g., Isothermal Dissolution Equilibrium Method)

The primary experimental technique used to determine the solid-liquid phase equilibria in these complex, multicomponent salt systems is the isothermal dissolution equilibrium method. acs.orgacs.orgacs.org This method involves preparing saturated solutions of the salt mixtures at a constant temperature.

The general procedure is as follows:

Mixtures of the salts and deionized water are placed in sealed containers.

These containers are then kept in a thermostatic water bath oscillator, which maintains a constant temperature and provides agitation to facilitate the dissolution process. acs.org

The systems are allowed to equilibrate over an extended period, often for several days or weeks, until the composition of the liquid phase remains constant, signifying that equilibrium has been reached. acs.org

Once equilibrium is achieved, the liquid and solid phases are separated.

The composition of the liquid phase is determined using various analytical techniques, such as titration and ion chromatography.

The solid phases are identified using methods like Schreinemaker's wet residue method and X-ray diffraction (XRD) to confirm their crystalline structure. acs.orgacs.org

This meticulous process allows for the accurate plotting of phase diagrams, which map the boundaries between different solid phases and the saturated liquid phase.

Modeling and Prediction of Salt Solubilities in Complex Brine Systems

Accurate thermodynamic models are invaluable for predicting salt solubilities and phase behavior in complex brines, reducing the need for extensive experimental work. The Pitzer ion-interaction model is a widely used and effective framework for this purpose. acs.orgbohrium.comscielo.brwikipedia.org

The Pitzer equations are based on a virial expansion of the excess Gibbs free energy of the electrolyte solution and account for the specific interactions between different ions. wikipedia.orgdntb.gov.ua These equations can be used to calculate activity coefficients and water activity, which in turn allows for the prediction of mineral solubilities in high-concentration brines where simpler models like the Debye-Hückel theory are inadequate. wikipedia.org

In the studies of the MgBr₂–MgSO₄–H₂O, KBr + NaBr + MgBr₂ + H₂O, and NaBr–KBr–MgBr₂–SrBr₂–H₂O systems, the Pitzer model was successfully applied. acs.orgbohrium.comscielo.bracs.org By fitting the model parameters to experimental solubility data, researchers were able to develop chemical models that could accurately calculate the solid-liquid equilibria. researchgate.netscielo.brscielo.br The calculated solubilities were found to be in good agreement with the experimental results, demonstrating the model's predictive power for complex bromide-containing systems. acs.orgbohrium.comresearchgate.net

Ion Association and Preferential Solvation Phenomena in Solution

In an aqueous solution, magnesium bromide, being a strong electrolyte, dissociates completely into its constituent ions: a magnesium cation (Mg²⁺) and two bromide anions (Br⁻). askfilo.comchegg.comyoutube.com

MgBr₂(s) → Mg²⁺(aq) + 2Br⁻(aq)

Once in solution, these ions interact with the surrounding water molecules. The Mg²⁺ ion, with its high charge density (a +2 charge on a relatively small ion), strongly attracts the negative (oxygen) end of the polar water molecules. This results in the formation of a tightly bound hydration shell around the magnesium ion. This phenomenon is a form of solvation.

Advanced Applications and Emerging Research Frontiers for Magnesium Bromide

Electrolyte Development for Rechargeable Magnesium Batteries

The development of rechargeable magnesium (Mg) batteries is a growing field of interest, driven by the potential advantages of magnesium over lithium, including its higher volumetric energy density, greater natural abundance, and dendrite-free deposition, which enhances safety. researchgate.netnih.gov However, a significant hurdle in the development of Mg batteries is the formation of a passivating layer on the magnesium metal anode in most conventional electrolytes, which blocks ion transport and prevents reversible plating and stripping. kyoto-u.ac.jparxiv.org Magnesium bromide is a key component in several electrolyte formulations designed to overcome these challenges.

Non-Aqueous Electrolyte Systems for Mg Metal Anodes

The primary challenge for Mg metal anodes is their tendency to be easily passivated by common solvents and salts. kyoto-u.ac.jp This has led to the development of specialized non-aqueous electrolytes, often based on ether solvents like tetrahydrofuran (B95107) (THF) and glymes, where magnesium anodes show reversibility. osti.gov

One promising area of research involves the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent. A non-aqueous liquid electrolyte system based on DMSO and magnesium bromide has been synthesized and shown to be effective for magnesium battery applications. researchgate.netresearchgate.net This system demonstrates that MgBr₂ can be a primary salt in creating a functional electrolyte. In another approach, a dual-electrolyte system was developed for a rechargeable Mg-Br₂ battery. This system used an anolyte of magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂) in a glyme mixture and a catholyte that included Mg(TFSI)₂ and MgBr₂ in an ionic liquid, showcasing the compatibility and utility of MgBr₂ in complex electrolyte designs.

Ionic Conductivity Studies in MgBr₂-based Electrolytes

The ionic conductivity of the electrolyte is a critical factor for battery performance, as it dictates the rate at which charge carriers can move between the anode and cathode. Studies on MgBr₂-based electrolytes have shown promising results.

A non-aqueous liquid electrolyte system composed of MgBr₂ in dimethyl sulfoxide (DMSO) exhibited a high ionic conductivity of 10⁻² S/cm at room temperature. researchgate.net The study investigated various concentrations of the magnesium salt, from 0 to 5.4 M, to optimize performance. researchgate.net In the realm of solid-state electrolytes, a solid polymer electrolyte was prepared using poly(vinyl alcohol) (PVA) and poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) complexed with MgBr₂. The ionic conductivity of this polymer composite increased with higher concentrations of MgBr₂. koreascience.kr The maximum conductivity achieved was 9.89 × 10⁻⁶ S/cm for a film containing 30 wt.% MgBr₂ at room temperature. koreascience.krnih.gov This increase in conductivity is attributed to a greater number of mobile ions and an increase in the amorphous nature of the polymer, which facilitates ion transport. koreascience.krnih.gov

Ionic Conductivity of MgBr₂-Based Electrolytes
Electrolyte SystemMgBr₂ ConcentrationIonic Conductivity (S/cm)Temperature
MgBr₂ in DMSO (Liquid)Optimized1.0 x 10⁻²Ambient
MgBr₂ in PVA/PEDOT:PSS (Solid Polymer)30 wt.%9.89 x 10⁻⁶Room Temperature

Interfacial Chemistry at Magnesium Electrodes

The composition of the electrolyte, including the presence of salts like MgBr₂, directly influences the formation and properties of this interface, often called the solid electrolyte interphase (SEI). While many conventional electrolytes form an ionically insulating passivation layer on the magnesium anode, specialized electrolytes are designed to form a stable, Mg²⁺-conducting interphase. arxiv.org The goal is to create an interface that allows for efficient and reversible plating and stripping of magnesium. Research has shown that halide-containing electrolytes, which would include those with MgBr₂, play a significant role in the electrochemical processes at the anode. The specific interactions between the bromide ions, magnesium ions, and the solvent molecules at the electrode surface are a key area of ongoing research to enable stable and long-lasting magnesium batteries.

Magnesium Bromide in Advanced Materials Science and Engineering

The applications of magnesium bromide extend into materials science, where it is used to modify existing materials and catalyze the formation of new ones.

Incorporation into Polymeric Materials

Magnesium bromide is utilized as an additive in polymer matrices to create materials with enhanced properties, particularly for electrochemical applications. In one study, a solid polymer electrolyte was developed by incorporating MgBr₂ into a blend of poly(vinyl alcohol) (PVA) and poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS). koreascience.krnih.gov The addition of MgBr₂ was found to significantly increase the ionic conductivity of the polymer film. koreascience.kr This enhancement is due to both an increase in the concentration of charge-carrying ions and changes in the polymer's structure, specifically an increase in the amorphous regions which improves ion mobility. koreascience.krnih.gov

Effect of MgBr₂ Concentration on Conductivity of PVA/PEDOT:PSS Polymer Composite
MgBr₂ Concentration (wt.%)Ionic Conductivity (S/cm)
0~2.7 x 10⁻⁷
10~1.0 x 10⁻⁶
20~4.0 x 10⁻⁶
309.89 x 10⁻⁶

Beyond electrolytes, MgBr₂ has been identified as an effective catalyst in polymer synthesis. It has been successfully used for the ring-expansion cationic polymerizations of isobutyl vinyl ether (IBVE), leading to the creation of cyclic poly(IBVE)s. researchgate.net This catalytic role for MgBr₂ opens up new pathways for creating complex polymer architectures.

Thin Film Materials Research

While there is extensive research on the deposition and application of thin films of other magnesium compounds, such as the superconductor magnesium diboride (MgB₂), research specifically focused on magnesium bromide (MgBr₂) thin films is not prominent in the available scientific literature. researchgate.net Techniques like pulsed laser deposition, hybrid physical-chemical vapor deposition (HPCVD), and electron-beam evaporation are commonly cited for fabricating high-quality MgB₂ films for applications in superconducting electronics and radio-frequency cavities. However, similar dedicated research into the synthesis, properties, and applications of pure MgBr₂ thin films appears to be a less explored frontier in materials science.

Catalytic Components in Novel Material Synthesis

Magnesium bromide (MgBr2) has emerged as a significant catalytic component in the synthesis of novel materials, particularly in the realm of polymer chemistry. Its utility as a Lewis acid catalyst has been demonstrated in various polymerization reactions, offering advantages over more conventional catalysts.

Research has shown that magnesium bromide is an effective catalyst for the living cationic polymerization and ring-expansion cationic polymerization of vinyl ethers, such as isobutyl vinyl ether (IBVE). nih.govcmu.edunih.gov This catalytic activity allows for the synthesis of specialized polymeric structures, including cyclic poly(IBVE)s. nih.govcmu.edunih.gov The use of MgBr2 in these processes is crucial for achieving controlled polymerization, which is essential for producing materials with well-defined properties.

One of the notable advantages of using magnesium bromide is its ability to work with a broader range of initiators compared to traditional catalysts like tin tetrabromide (SnBr4). nih.govcmu.edu This flexibility allows for the incorporation of various functional groups into the polymer structure. For instance, initiators carrying reactive sites, such as a methacrylate-type vinylidene group, can be employed with MgBr2 to create cyclic polymers that can undergo post-polymerization modification. nih.govcmu.edu This capability is valuable for designing advanced materials with tailored functionalities.

The catalytic activity of MgBr2 has been found to be lower than that of SnBr4 in some cases, which can be advantageous for controlling the polymerization process. nih.govcmu.edu However, it has also been observed that MgBr2 can interact more strongly with certain initiators, such as those based on hemiacetal esters (HAE), which is beneficial for specific polymerization mechanisms. nih.govcmu.edu

Contributions to Green Chemistry Methodologies

Magnesium bromide is increasingly recognized for its contributions to green chemistry, an area of chemical research focused on the design of products and processes that minimize the use and generation of hazardous substances. Its application in solvent-free reaction conditions and the development of milder, more selective reagents align with the core principles of green chemistry.

Solvent-Free Reaction Conditions

The use of organic solvents in chemical synthesis is a major source of waste and environmental pollution. Consequently, the development of solvent-free reaction conditions is a key objective in green chemistry. frontiersin.orgmdpi.com Magnesium bromide has proven to be an effective catalyst in a variety of solvent-free reactions, thereby reducing the environmental impact of these processes.

One significant application is the MgBr2-catalyzed multicomponent reaction for the highly efficient and regioselective synthesis of 1,2-dihydroquinolines from an aniline (B41778) and two ketones. nih.gov This reaction, carried out under solvent-free conditions, demonstrates the potential for creating complex molecules without the need for volatile organic solvents. nih.gov

Similarly, the magnesium bromide ethyl etherate (MgBr2·OEt2) complex has been utilized as a catalyst for the one-pot, solvent-free synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl (B98337) cyanide. cdnsciencepub.comresearchgate.net This method is not only efficient but also operates under mild, room temperature conditions. researchgate.net The absence of a solvent simplifies the experimental procedure and reduces waste. researchgate.net

Furthermore, magnesium bromide has been employed in solvent-free aldol (B89426) condensations, a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgtruman.edusciepub.comrsc.orgtruman.eduresearchgate.net These solventless approaches, often involving grinding the reactants together, can lead to higher yields and simpler work-up procedures compared to their solvent-based counterparts. truman.edusciepub.comrsc.orgtruman.eduresearchgate.net

The table below summarizes key solvent-free reactions catalyzed by magnesium bromide.

Reaction TypeReactantsCatalystConditionsKey Advantage
Multicomponent synthesis of 1,2-dihydroquinolinesAniline, two ketonesMgBr2Solvent-freeHigh efficiency and regioselectivity
Synthesis of α-aminonitrilesAldehydes, amines, trimethylsilyl cyanideMgBr2·OEt2Solvent-free, room temperatureFacile procedure, high yields
Aldol CondensationAldehydes, ketonesMgBr2Solvent-free, grindingReduced waste, simpler work-up

Development of Milder and More Selective Reagents

In addition to promoting solvent-free conditions, green chemistry also emphasizes the use of milder and more selective reagents to minimize byproducts and energy consumption. Magnesium bromide, being a relatively mild Lewis acid, fits this criterion well. thieme-connect.detandfonline.com Its ability to act as a bidentate chelating agent allows for high selectivity in a range of chemical transformations. guidechem.com

Magnesium bromide has been effectively used in the stereoselective synthesis of various organic compounds. For example, it has been demonstrated to be an efficient and mild Lewis acid for the stereoselective synthesis of (E)- and (Z)-allyl bromides. tandfonline.com This level of control is crucial in the synthesis of complex molecules where specific stereochemistry is required.

Furthermore, MgBr2 has been instrumental in the development of mild and selective deprotection methods for protecting groups in organic synthesis. A notable example is the deprotection of (2-(trimethylsilyl)ethoxy)methyl (SEM) ethers using a MgBr2/Et2O/MeNO2 protocol. cmu.edunih.govacs.org This method offers high selectivity, allowing for the removal of the SEM group in the presence of other sensitive protecting groups. cmu.edunih.govacs.org The mildness of this reagent system is a significant advantage over harsher deprotection methods. cmu.edunih.govacs.org

The chelating properties of the MgBr2-OEt2 complex have also been exploited in chelation-controlled reactions, leading to high diastereoselectivity in nucleophilic additions to aldehydes. thieme-connect.deguidechem.com This selectivity is often the reverse of what is observed with non-chelating Lewis acids, highlighting the unique capabilities of magnesium bromide as a mild and selective reagent. guidechem.com

The following table provides examples of the application of magnesium bromide as a mild and selective reagent.

ApplicationReagent SystemSubstrateOutcome
Stereoselective SynthesisMgBr2Baylis-Hillman adductsStereoselective synthesis of (E)- and (Z)-allyl bromides
Selective DeprotectionMgBr2/Et2O/MeNO2SEM-protected alcoholsMild and selective removal of the SEM group
Diastereoselective Nucleophilic AdditionMgBr2-OEt2α-alkoxy aldehydesHigh syn-selectivity through chelation control

Q & A

Q. What are the standard laboratory methods for synthesizing anhydrous MgBr₂?

Anhydrous MgBr₂ is typically synthesized by reacting magnesium oxide (MgO) or magnesium carbonate (MgCO₃) with hydrobromic acid (HBr). For MgO, the reaction is: MgO + 2HBr → MgBr₂ + H₂O\text{MgO + 2HBr → MgBr₂ + H₂O}

The product is crystallized and purified via controlled evaporation. Alternative methods include direct reaction of Mg metal with bromine in ether, followed by desolvation under reduced pressure .

Q. How does the solubility of MgBr₂ vary between anhydrous and hexahydrate forms?

The anhydrous form dissolves in water at 102 g/100 mL, while the hexahydrate (MgBr₂·6H₂O) exhibits higher solubility (316 g/100 mL). Solubility in organic solvents like ethanol and methanol is lower (6.9 g/100 mL and 21.8 g/100 mL, respectively). These differences arise from hydration effects and lattice energy variations .

Q. What safety protocols are essential for handling MgBr₂ in the lab?

MgBr₂ is hygroscopic and can cause skin/eye irritation. Key precautions include:

  • Using PPE (gloves, goggles, lab coat).
  • Working in a fume hood to avoid inhalation.
  • Storing in airtight containers to prevent moisture absorption. First aid involves rinsing affected areas with water and seeking medical attention for prolonged exposure .

Advanced Research Questions

Q. How can X-ray diffraction (XRD) and spectroscopy elucidate the octahedral geometry of Mg²⁺ in MgBr₂ complexes?

XRD reveals that Mg²⁺ in MgBr₂(dioxane)₂ adopts an octahedral coordination, with bond angles and distances consistent with six ligand interactions. Spectroscopic techniques like Raman and IR further validate ligand bonding modes. For example, the absence of free dioxane peaks in IR confirms coordination .

Q. What experimental strategies resolve discrepancies in reported melting points (e.g., 711°C vs. 172°C)?

Discrepancies arise from hydration states (anhydrous vs. hexahydrate) and impurities. Differential Scanning Calorimetry (DSC) under inert atmospheres can isolate phase transitions. For anhydrous MgBr₂, melting points ≥700°C are consistent, while hydrates decompose at lower temperatures .

Q. How does MgBr₂ act as a Lewis acid catalyst in stereoselective aldol reactions?

MgBr₂ polarizes carbonyl groups, facilitating enolate formation. In diastereoselective aldol reactions, it stabilizes transition states through Mg²⁺-oxygen interactions, favoring anti selectivity. Optimizing solvent polarity (e.g., CH₂Cl₂) and stoichiometry enhances yield and selectivity .

Q. What mechanisms underlie MgBr₂’s role in flame-retardant applications?

MgBr₂·6H₂O releases water vapor upon heating, diluting flammable gases. At 0.125 mol/L, it forms a protective char layer on cellulose fabrics. Thermogravimetric analysis (TGA) confirms its decomposition profile and residual ash composition, critical for evaluating flame-retardant efficiency .

Q. Why does preparation temperature not affect the solvating power of anhydrous MgBr₂ in ether?

Studies show that desolvation temperatures (100–400°C) do not alter MgBr₂’s ability to re-solvate with ether. This is attributed to the ionic lattice’s stability, which retains active sites for solvent interaction regardless of thermal history .

Q. How does MgBr₂ influence stereochemical outcomes in palladium-catalyzed hydrogenation?

MgBr₂ modifies Pd/C catalysts by adsorbing onto active sites, altering electron density. This promotes heterolytic H₂ cleavage, enabling enantioselective hydrogenation of alkenes. Kinetic studies reveal optimal MgBr₂:Pd ratios for maximizing chiral induction .

Q. Can conductivity measurements distinguish ionic vs. covalent character in MgBr₂?

MgBr₂ exhibits high aqueous conductivity due to complete dissociation into Mg²⁺ and 2Br⁻ ions. However, its covalent contribution is evidenced by polarizability (higher than NaBr), validated through X-ray photoelectron spectroscopy (XPS) and Born-Haber cycle calculations .

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